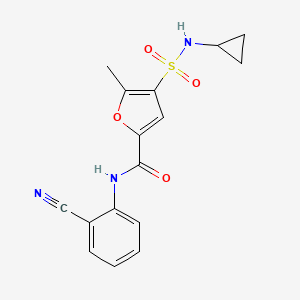
N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a furan ring, a sulfamoyl group, and a cyanophenyl moiety, which contribute to its biological properties. The molecular formula is C13H14N2O3S with a molecular weight of approximately 282.33 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes often include:
- Formation of the furan ring : Utilizing cyclization reactions.
- Introduction of the sulfamoyl group : Achieved through nucleophilic substitution.
- Cyanophenyl attachment : Usually performed via coupling reactions.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells.
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry assays.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| SW480 | 15.0 | G2/M phase arrest |
| A549 | 10.0 | Apoptosis induction |
These results indicate that this compound exhibits significant antiproliferative activity.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- COX-2 Inhibition : The compound inhibits COX-2 enzyme activity, which is crucial in mediating inflammatory responses.
- Experimental Models : In vitro studies using RAW 264.7 macrophages demonstrated reduced levels of pro-inflammatory cytokines upon treatment with the compound.
Case Studies
-
Study on MCF-7 Cells :
- Objective : To evaluate the antiproliferative effects.
- Findings : Treatment resulted in a significant decrease in cell viability (p < 0.05) and increased apoptosis markers (Annexin V/PI staining).
-
Inflammation Model :
- Objective : To assess anti-inflammatory potential.
- Findings : The compound reduced nitric oxide production by 40% compared to control groups, indicating strong anti-inflammatory properties.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-15(24(21,22)19-12-6-7-12)8-14(23-10)16(20)18-13-5-3-2-4-11(13)9-17/h2-5,8,12,19H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOXGQPDUCFURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














